RNase L Activation Potency: ~10,000-Fold Superiority Over the Reference Small-Molecule Activator RNase L-IN-2
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide activates RNase L with an IC50 of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. In contrast, RNase L-IN-2—a widely used reference small-molecule RNase L activator—exhibits an EC50 of 22 µM (22,000 nM) in comparable RNase L activation assays . The target compound is approximately 9,565-fold more potent than RNase L-IN-2 on a molar basis.
| Evidence Dimension | RNase L activation potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | RNase L-IN-2: EC50 = 22 µM (22,000 nM) |
| Quantified Difference | ~9,565-fold greater potency (2.30 nM vs. 22,000 nM) |
| Conditions | Target compound: Inhibition of protein synthesis in mouse L cell extracts (BindingDB). Comparator: RNase L activation FRET-based assay (InvivoChem product data). |
Why This Matters
For dose-response studies requiring maximal RNase L pathway engagement, the ~10,000-fold potency advantage translates to substantially lower compound consumption per experiment and reduced risk of off-target effects at higher concentrations.
- [1] BindingDB. Affinity Data for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide. IC50: 2.30 nM. Assay: Inhibition of protein synthesis in mouse L cell extracts via RNase L activation. Deposited 2009-10-11. View Source
